Cas no 959616-50-3 ((5-fluoro-2-methylpyridin-3-yl)methanol)
(5-fluoro-2-methylpyridin-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinemethanol, 5-fluoro-2-methyl-
- (5-fluoro-2-methylpyridin-3-yl)methanol
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- MDL: MFCD28657948
- Inchi: 1S/C7H8FNO/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4H2,1H3
- InChI Key: CASOFZLKOLSCJL-UHFFFAOYSA-N
- SMILES: C1(C)=NC=C(F)C=C1CO
Computed Properties
- Exact Mass: 141.059
- Monoisotopic Mass: 141.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.1A^2
(5-fluoro-2-methylpyridin-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029006630-250mg |
5-Fluoro-2-methylpyridine-3-methanol |
959616-50-3 | 95% | 250mg |
$1078.00 | 2023-08-31 | |
| Alichem | A029006630-500mg |
5-Fluoro-2-methylpyridine-3-methanol |
959616-50-3 | 95% | 500mg |
$1819.80 | 2023-08-31 | |
| Alichem | A029006630-1g |
5-Fluoro-2-methylpyridine-3-methanol |
959616-50-3 | 95% | 1g |
$2952.90 | 2023-08-31 | |
| TRC | B439885-2.5mg |
(5-fluoro-2-methylpyridin-3-yl)methanol |
959616-50-3 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B439885-5mg |
(5-fluoro-2-methylpyridin-3-yl)methanol |
959616-50-3 | 5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B439885-25mg |
(5-fluoro-2-methylpyridin-3-yl)methanol |
959616-50-3 | 25mg |
$ 250.00 | 2022-06-07 | ||
| A2B Chem LLC | AW32959-50mg |
(5-Fluoro-2-methylpyridin-3-yl)methanol |
959616-50-3 | 95% | 50mg |
$401.00 | 2024-07-18 | |
| A2B Chem LLC | AW32959-100mg |
(5-Fluoro-2-methylpyridin-3-yl)methanol |
959616-50-3 | 95% | 100mg |
$581.00 | 2024-07-18 | |
| A2B Chem LLC | AW32959-250mg |
(5-Fluoro-2-methylpyridin-3-yl)methanol |
959616-50-3 | 95% | 250mg |
$818.00 | 2024-07-18 | |
| A2B Chem LLC | AW32959-500mg |
(5-Fluoro-2-methylpyridin-3-yl)methanol |
959616-50-3 | 95% | 500mg |
$1267.00 | 2024-07-18 |
(5-fluoro-2-methylpyridin-3-yl)methanol Suppliers
(5-fluoro-2-methylpyridin-3-yl)methanol Related Literature
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on (5-fluoro-2-methylpyridin-3-yl)methanol
Chemical Profile of (5-fluoro-2-methylpyridin-3-yl)methanol (CAS No. 959616-50-3)
(5-fluoro-2-methylpyridin-3-yl)methanol is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional attributes. This compound, identified by the CAS number 959616-50-3, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of a fluoro substituent and a methyl group on a pyridine backbone imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry.
The molecular structure of (5-fluoro-2-methylpyridin-3-yl)methanol consists of a pyridine ring substituted at the 5-position with a fluoro atom and at the 2-position with a methyl group, while the 3-position is linked to a hydroxymethyl group. This configuration enhances its reactivity and makes it a versatile building block for further derivatization. The fluoro moiety, in particular, is well-known for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles in drug candidates.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in the design of bioactive molecules. Compounds containing the (5-fluoro-2-methylpyridin-3-yl)methanol scaffold have been explored for their potential in targeting various biological pathways. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, where the fluorine atom can enhance binding interactions with target enzymes. The methyl group further contributes to steric hindrance, allowing for precise tuning of molecular interactions.
In addition to its role in kinase inhibition, (5-fluoro-2-methylpyridin-3-yl)methanol has shown promise in the development of antiviral and anticancer agents. The unique electronic properties conferred by the fluoro substituent can influence drug-receptor interactions, leading to improved efficacy and reduced side effects. Researchers have leveraged this compound to create novel analogs with enhanced pharmacological properties. The hydroxymethyl group at the 3-position provides a site for further functionalization, enabling the synthesis of diverse derivatives tailored to specific therapeutic needs.
The synthesis of (5-fluoro-2-methylpyridin-3-yl)methanol involves multi-step organic transformations, often requiring careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct the desired framework efficiently. These synthetic strategies not only highlight the compound's complexity but also underscore its synthetic accessibility for further elaboration.
Current research is focused on expanding the chemical space of fluorinated pyridines by exploring novel derivatives of (5-fluoro-2-methylpyridin-3-yl)methanol. Computational studies and high-throughput screening methods are being utilized to identify promising candidates for preclinical evaluation. The integration of machine learning algorithms has accelerated the discovery process by predicting molecular properties and optimizing lead structures. Such innovations are paving the way for faster development cycles in drug discovery.
The pharmaceutical industry continues to invest in fluorinated heterocycles due to their proven track record in improving drug candidate properties. (5-fluoro-2-methylpyridin-3-yl)methanol exemplifies this trend by serving as a cornerstone for multiple therapeutic initiatives. Its versatility and well-documented reactivity make it an indispensable tool for medicinal chemists striving to develop next-generation therapeutics. As research progresses, new applications and derivatives are likely to emerge, further solidifying its importance in chemical biology.
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